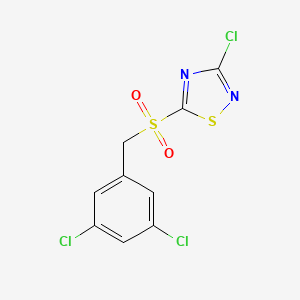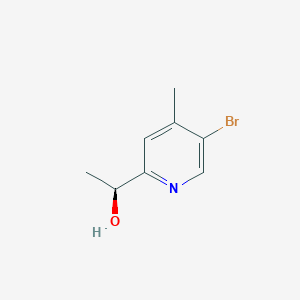
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the six-membered ring This compound is characterized by the presence of a chloromethyl group at position 5, a methoxy group at position 4, and two methyl groups at positions 2 and 6 on the pyrimidine ring
准备方法
The synthesis of 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2,6-dimethylpyrimidine with chloromethylating agents under specific conditions. For instance, the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) can facilitate the chloromethylation reaction. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial production methods may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often employ similar reaction conditions but are designed to handle larger quantities of reactants and products, ensuring consistent quality and yield.
化学反应分析
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives. For example, reacting with an amine can yield an aminomethyl derivative.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives, which may have different biological activities.
Common reagents used in these reactions include nucleophiles like sodium azide (NaN₃) for substitution, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a building block for designing enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
相似化合物的比较
Similar compounds to 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine include:
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl and methoxy substitution pattern but on a benzaldehyde ring instead of a pyrimidine ring.
5-(Chloromethyl)furfural: This compound contains a chloromethyl group on a furan ring and is used as a building block in organic synthesis.
2,4,6-Trimethylpyrimidine: This compound has three methyl groups on the pyrimidine ring but lacks the chloromethyl and methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
属性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC 名称 |
5-(chloromethyl)-4-methoxy-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-5-7(4-9)8(12-3)11-6(2)10-5/h4H2,1-3H3 |
InChI 键 |
DPYYPSUKHHZJSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C)OC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)


![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)



![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)

![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)

